Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10/h2-5,7H,6H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGISNRGIQWJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(bromomethyl)benzoic acid methyl ester with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The amino group at the 2-position of the thiazole ring enables electrophilic aromatic substitution (EAS) reactions. For example:
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Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the 4-position of the thiazole ring.
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Halogenation : Bromination using Br₂ in acetic acid yields 4-bromo derivatives, which serve as intermediates for cross-coupling reactions.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-thiazole derivative | |
| Bromination | Br₂, CH₃COOH | 4-Bromo-thiazole derivative |
Amidation of the Ester Group
The methyl benzoate moiety undergoes hydrolysis and subsequent amidation:
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Hydrolysis : Treatment with NaOH (2M) in methanol/water (1:1) at 60°C for 4 hours converts the ester to a carboxylic acid.
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Amide Formation : The carboxylic acid reacts with primary amines (e.g., benzylamine) using EDC/HOBt coupling agents in DMF, yielding benzamide derivatives.
Table 2: Ester Functionalization Pathways
| Step | Reagents | Conditions | Product | Yield* |
|---|---|---|---|---|
| Hydrolysis | NaOH | Methanol/water, 60°C | Carboxylic acid | >85% |
| Amidation | EDC, HOBt, R-NH₂ | DMF, RT, 12h | Benzamide derivative | 70–80% |
*Yields estimated from analogous reactions in.
Deprotection of the Amino Group
The free amino group on the thiazole ring participates in diazotization and acylation:
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Diazotization : Reacts with NaNO₂/HCl at 0°C to form diazonium salts, which couple with phenols or anilines to produce azo dyes.
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Acylation : Acetic anhydride in pyridine acetylates the amino group, forming N-acetyl derivatives.
Reductive Alkylation
The benzyl methyl group can undergo reductive alkylation:
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Aldehyde Formation : Oxidation with KMnO₄ in acidic conditions generates a benzaldehyde derivative.
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Reductive Amination : Reacts with amines (e.g., methylamine) and NaBH₃CN to form secondary amines .
Cyclization Reactions
The compound serves as a precursor for heterocyclic syntheses:
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Thiazolo[5,4-d]pyrimidines : Reacts with cyanamide under acidic conditions to form fused bicyclic systems .
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Quinazoline Derivatives : Condensation with amidines yields tricyclic structures with potential bioactivity .
Table 3: Cyclization Pathways
| Product Class | Reagents | Conditions | Application |
|---|---|---|---|
| Thiazolo-pyrimidines | Cyanamide, HCl | Reflux, 6h | Antimicrobial agents |
| Quinazolines | Acetamidine, K₂CO₃ | DMF, 100°C | Kinase inhibitors |
Biological Activity Modulation via Structural Modifications
Structural analogs of this compound exhibit enhanced bioactivity:
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Antimicrobial Activity : Introduction of electron-withdrawing groups (e.g., NO₂) at the benzene ring improves activity against C. albicans (MIC: 3.92–4.01 mM) .
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Anticancer Effects : Alkylation of the amino group with lipophilic substituents (e.g., cyclohexyl) increases potency against cancer cell lines .
Key Mechanistic Insights
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Electronic Effects : The amino group activates the thiazole ring toward electrophilic substitution, while the ester group directs reactivity toward nucleophilic attack .
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Steric Considerations : Bulky substituents on the benzyl group hinder reactions at the thiazole’s 4-position, favoring modifications at the ester.
Scientific Research Applications
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate is a chemical compound with the molecular formula . Its hydrochloride form has the molecular weight of 284.76 g/mol . While specific applications of this compound are not extensively detailed in the provided search results, the broader role of thiazole derivatives in medicinal chemistry suggests potential uses in various pharmacological applications .
Pharmaceutical Research
Thiazole derivatives, which share a structural similarity with this compound, have demonstrated diverse pharmacological activities, making them valuable in medicinal chemistry . For example, various synthesized 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones have been identified as DYRK1A inhibitors, showing potential in treating neurological or oncological disorders .
Development of HSET (KIFC1) Inhibitors
A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate, discovered through high-throughput screening, exhibited micromolar in vitro inhibition of HSET (KIFC1). Further modification led to ATP-competitive compounds with nanomolar biochemical potency and high selectivity against the mitotic kinesin Eg5 . These inhibitors induced a multipolar phenotype in centrosome-amplified human cancer cells .
Antitubercular Agents
Thiazoles have been explored for their antitubercular activity. Research on 2,4,5-trisubstituted thiazoles revealed significant inhibitory effects against M. tuberculosis H37Rv. Compound 12a showed antitubercular activity with MIC values of 2.1 µg/mL and 1.8 µg/mL . Further optimization led to substances 12b-c, which demonstrated the potential to reduce inactive M. tuberculosis H37Ra by over 90% at 10 µM .
Mechanism of Action
The mechanism of action of Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogues differ in substituents on the thiazole ring, benzoate ester modifications, or additional functional groups. Below is a comparative analysis:
Key Observations:
- The hydrochloride salt form of the parent compound enhances solubility in polar solvents, a property critical for pharmaceutical applications .
- Replacing the ester group with a carboxylic acid (as in CID 29082108) increases polarity but reduces stability under acidic conditions .
- The introduction of electron-withdrawing groups (e.g., -CF₃ in ) or heterocyclic linkers (e.g., oxadiazole in ) significantly alters electronic properties and bioactivity.
This compound
Primarily used as a synthetic scaffold, its thiazole-amino group enables interactions with biological targets such as kinases or antimicrobial enzymes .
Analogues with Enhanced Bioactivity:
- Oxadiazole-linked derivatives (7c–7f) : Exhibit antimicrobial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) due to the sulfanyl-propanamide side chain enhancing membrane penetration .
- Benzothiazole-triazole hybrids : Demonstrated antiproliferative activity in cancer cell lines (IC₅₀: 10–50 µM), attributed to the triazole ring’s ability to intercalate DNA .
- Chloro-CF₃ substituted analogues : Improved metabolic stability in hepatocyte assays, making them candidates for agrochemical applications .
Biological Activity
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₃N₂O₂S |
| Molecular Weight | 284.76 g/mol |
| CAS Number | 1235440-80-8 |
The compound features a thiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with thiazole rings can effectively inhibit the growth of various bacteria and fungi. Specifically, this compound was evaluated for its activity against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity against these pathogens. For example, MIC values ranged from 4.51 to 4.60 mM against Bacillus subtilis and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (like NO₂) and electron-donating groups (like OMe) at specific positions on the benzene ring enhances antimicrobial efficacy. This has been corroborated by various studies that analyze the effects of different substituents on the thiazole moiety .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed promising results with inhibition zones comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity Studies : In vitro cytotoxicity assessments indicated that certain thiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound were tested against cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .
Q & A
Q. Advanced Research Focus
- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or enzymes). Docking poses from related compounds (e.g., 9c, 9g in ) show thiazole rings engaging in π-π stacking with aromatic residues .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For benzotriazole analogs, DFT-optimized geometries correlate with experimental UV-Vis spectra .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .
How can structure-activity relationships (SARs) be systematically studied for thiazole-benzoate derivatives?
Advanced Research Focus
SAR studies require:
- Analog synthesis : Modify substituents (e.g., replace methyl ester with carboxylic acid or vary thiazole amino groups) .
- Biological assays : Test analogs against target enzymes or cell lines. For example, fluorophenyl-substituted thiazoles (e.g., 9b in ) show enhanced inhibitory activity compared to bromophenyl analogs due to electronegativity effects .
- Data clustering : Use PCA or QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
What experimental and computational approaches address challenges in crystallizing this compound?
Q. Advanced Research Focus
- Solvent screening : Use high-throughput platforms to identify optimal crystallization conditions (e.g., 2:1 DCM/hexane for similar benzoates) .
- SHELXD/SHELXE : Employ dual-space algorithms for ab initio phasing of X-ray data, especially for twinned crystals or low-resolution datasets .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., H-bonds between thiazole NH₂ and ester carbonyl groups) to rationalize packing patterns .
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced Research Focus
- LC-MS stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid) over 24 hours .
- Cyclic voltammetry : Assess redox stability, particularly if the thiazole ring participates in electron transfer reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
